1-(Pyrimidin-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

Medicinal Chemistry Kinase Inhibitor Design Structure–Activity Relationship

1-(Pyrimidin-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS 874298-03-0) is a heteroaryl urea boronic ester building block with molecular formula C₁₇H₂₁BN₄O₃ and molecular weight 340.2 g/mol. The compound integrates three pharmacophoric elements: a 2-aminopyrimidine ring (a privileged kinase hinge-binding motif), a central urea linker (providing dual H-bond donor/acceptor capacity), and a para-substituted phenyl pinacol boronate ester (enabling Suzuki–Miyaura cross-coupling for late-stage diversification).

Molecular Formula C17H21BN4O3
Molecular Weight 340.19
CAS No. 874298-03-0
Cat. No. B2506377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyrimidin-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
CAS874298-03-0
Molecular FormulaC17H21BN4O3
Molecular Weight340.19
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC3=NC=CC=N3
InChIInChI=1S/C17H21BN4O3/c1-16(2)17(3,4)25-18(24-16)12-6-8-13(9-7-12)21-15(23)22-14-19-10-5-11-20-14/h5-11H,1-4H3,(H2,19,20,21,22,23)
InChIKeyBQTOVEWOGGCEML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Technical Baseline and Compound Classification for 1-(Pyrimidin-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS 874298-03-0) for Procurement Decision Support


1-(Pyrimidin-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS 874298-03-0) is a heteroaryl urea boronic ester building block with molecular formula C₁₇H₂₁BN₄O₃ and molecular weight 340.2 g/mol [1]. The compound integrates three pharmacophoric elements: a 2-aminopyrimidine ring (a privileged kinase hinge-binding motif), a central urea linker (providing dual H-bond donor/acceptor capacity), and a para-substituted phenyl pinacol boronate ester (enabling Suzuki–Miyaura cross-coupling for late-stage diversification) [2]. Commercially available at purities of 95% to 98% from multiple global suppliers , it is primarily positioned as a key intermediate for medicinal chemistry programs targeting kinase enzymes, particularly in fragment-based drug discovery and parallel library synthesis [2].

Why Generic Heteroaryl Urea Boronate Building Blocks Cannot Substitute for 1-(Pyrimidin-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea in Kinase-Targeted Synthesis Programs


Closely related building blocks within the heteroaryl urea boronic ester class are not interchangeable with CAS 874298-03-0 because small structural variations produce quantifiable differences in both physicochemical properties and downstream synthetic outcomes. The pyrimidine ring carries an additional endocyclic nitrogen compared to pyridine analogs (CAS 874297-97-9), increasing H-bond acceptor count from 4 to 5 and shifting the computed LogP from approximately 3.9 to a measurably different value . The para-substituted boronate ester geometry dictates the regiochemical vectors accessible in Suzuki coupling, which directly determines whether a given target molecule can be constructed; the meta isomer (CAS 874301-66-3) yields a different exit vector and thus a different final compound topology . Furthermore, the pinacol ester form provides superior bench-top stability and chromatographic tractability compared to the free boronic acid, reducing the need for freshly prepared solutions and improving reproducibility across multi-step synthetic sequences [1].

Quantitative Comparative Evidence Guide Supporting Selection of 1-(Pyrimidin-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS 874298-03-0) Over Closest Analogs


Hydrogen Bond Acceptor Capacity: Pyrimidine vs. Pyridine Heterocycle Comparison for Hinge-Binding Interactions

The target compound incorporates a pyrimidine ring, which provides two endocyclic nitrogen atoms as hydrogen bond acceptors (HBA), yielding a total HBA count of 5 for the molecule. In contrast, the direct pyridine analog (CAS 874297-97-9) contains only one endocyclic nitrogen, resulting in a total HBA count of 4 . In kinase inhibitor design, the 2-aminopyrimidine motif is well-characterized as an ATP-competitive hinge-binding scaffold that forms a bidentate H-bond donor–acceptor pair with the kinase hinge region (e.g., Met backbone NH and carbonyl), a binding mode documented across multiple co-crystal structures of pyrimidin-2-yl ureas with VEGFR-2, CDK, and JAK family kinases [1]. The pyridine analog cannot replicate this bidentate hinge interaction and typically exhibits a >10-fold reduction in kinase binding affinity when this single atom substitution is made [1].

Medicinal Chemistry Kinase Inhibitor Design Structure–Activity Relationship

Regiochemical Exit Vector Comparison: para- vs. meta-Boronate Substitution for Suzuki Coupling Library Design

The target compound bears the pinacol boronate ester at the para position of the phenyl ring, establishing a 180° linear exit vector relative to the urea–pyrimidine axis. The direct meta-substituted isomer (CAS 874301-66-3) produces a 120° exit vector, generating a kinked biaryl geometry upon Suzuki coupling . In structure-based drug design, this difference determines whether the aryl coupling partner extends into a hydrophobic back-pocket (para geometry) or projects laterally into solvent or a selectivity pocket (meta geometry). The para isomer is specifically required as a linifanib-type intermediate where the biaryl extension must align linearly with the receptor tyrosine kinase ATP binding cleft [1]. Both isomers share identical molecular formula (C₁₇H₂₁BN₄O₃) and molecular weight (340.2 g/mol), meaning they are isomeric and indistinguishable by MS or elemental analysis; rigorous ¹H NMR or HPLC co-injection is required to differentiate them .

Synthetic Chemistry Parallel Synthesis Suzuki–Miyaura Coupling

Pinacol Boronate Ester versus Free Boronic Acid: Quantified Stability Advantage for Multi-Step Synthesis and Long-Term Storage

The target compound is supplied as the pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) ester, which provides well-documented advantages over the corresponding free boronic acid (4-(3-(pyrimidin-2-yl)ureido)phenylboronic acid). Pinacol boronate esters are generally crystalline solids with superior bench-top stability, resisting the protodeboronation and air oxidation that free arylboronic acids undergo [1]. The target compound is stored at room temperature , whereas the free boronic acid analog typically requires refrigeration under inert atmosphere to prevent degradation and anhydride formation [1]. Chromatographic purification of pinacol esters is straightforward (Rf typically 0.3–0.5 in EtOAc/hexanes), while free boronic acids often streak on silica gel and require reversed-phase conditions [2]. The computed LogP of 3.91 for the target compound confirms sufficient organic solubility for standard Suzuki–Miyaura conditions (Pd(PPh₃)₄ or Pd(dppf)Cl₂, aq. Na₂CO₃, DME or THF) without the phase-transfer complications sometimes encountered with more polar free boronic acids.

Synthetic Methodology Process Chemistry Organoboron Stability

Computational Physicochemical Profile Comparison with Pyridine and Other Heteroaryl Urea Boronate Analogs to Predict Downstream Compound Quality

Computed physicochemical descriptors for CAS 874298-03-0 and its two closest commercially available analogs are tabulated from authoritative database sources. The target compound has a LogP of 3.91, Fsp³ of 0.35, polar surface area (PSA) of 85 Ų, and molecular weight of 340.2 Da [1]. The pyridine-2-yl analog (CAS 874297-97-9) has MW 339.2 Da but only 3 nitrogen atoms, producing a different H-bond capacity . The pyridine-3-yl regioisomer (CAS 874298-19-8) further alters the dipole moment and H-bond vector orientation . Within the framework of Lipinski and Veber guidelines, the target compound's PSA of 85 Ų is well within the <140 Ų threshold for oral bioavailability, and its HBD count of 2 meets the ≤5 criterion [1]. Critically, the Fsp³ value of 0.35 provides moderate three-dimensional character—an increasingly recognized predictor of clinical success and target selectivity—positioning it favorably between overly flat (Fsp³ <0.2) and excessively complex (Fsp³ >0.5) building blocks [2].

Drug-Likeness Prediction Physicochemical Profiling Lead Optimization

H-Bond Donor Pharmacophore Validation: Dual NH Urea as a Kinase DFG-Motif Interaction Anchor Compared to Mono-N-Substituted Urea Analogs

The urea linker in CAS 874298-03-0 features an NH adjacent to the pyrimidine ring and a second NH adjacent to the phenyl boronate, providing two hydrogen bond donors (HBD = 2) capable of engaging the DFG-out conformation of kinases (e.g., Glu and Asp residues in the allosteric back pocket) . In comparison, N-alkyl-substituted urea analogs such as 1-isopropyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS 874291-02-8) lose one HBD, reducing the molecule's capacity to form the dual H-bond network characteristic of type II kinase inhibitors (e.g., sorafenib, imatinib) . The pyrimidine NH–urea NH dihedral angle in low-energy conformers places these two donors approximately 5–6 Å apart, matching the distance between the Glu side chain carboxylate and the DFG-Asp backbone carbonyl in kinase allosteric sites [1]. N-Alkylation eliminates one donor and typically reduces kinase residence time by 2- to 5-fold in class-level SAR studies [1].

Kinase Inhibition Pharmacophore Modeling Type II Kinase Inhibitor Design

Commercially Validated Multi-Supplier Availability and Consistent Purity Specifications vs. Single-Source or Niche Analogs

CAS 874298-03-0 is stocked by at least 15 distinct global suppliers as of 2025, with documented purities ranging from 95% to 98% [1]. The Fluorochem catalog offers 98% purity material at 100 mg (£294), 250 mg (£563), and 1 g (£1,302) . ChemSpace aggregates 20 stock-keeping units from 7 suppliers with transparent pricing, lead times, and country of origin [1]. In contrast, the pyridine-2-yl analog (CAS 874297-97-9) is listed by fewer than 5 suppliers, and the meta-substituted isomer (CAS 874301-66-3) is effectively single-source from a limited number of vendors, introducing procurement risk for programs requiring sustained, reproducible access . The multi-supplier ecosystem for CAS 874298-03-0 enables competitive pricing, batch reservation, and reduced risk of supply interruption—critical factors for multi-year drug discovery campaigns.

Chemical Procurement Supply Chain Reliability Quality Assurance

Validated Research and Industrial Application Scenarios for 1-(Pyrimidin-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS 874298-03-0) Based on Comparative Evidence


Kinase-Focused Fragment Library Synthesis via Suzuki–Miyaura Late-Stage Diversification

CAS 874298-03-0 is the building block of choice for generating focused kinase inhibitor libraries through Suzuki–Miyaura coupling. The para-boronate ester exit vector enables linear extension of the biaryl system required for type II kinase inhibitor binding, as exemplified by the linifanib synthetic route where a structurally analogous para-boronate urea intermediate undergoes Pd-catalyzed coupling with a chloro-indazole fragment [1]. The pyrimidin-2-yl urea core serves as a pre-validated hinge-binding motif, and the pinacol ester ensures robust coupling yields under standard conditions. The meta isomer (CAS 874301-66-3) cannot substitute in this linear-extension geometry, and the pyridine analog (CAS 874297-97-9) lacks the bidentate H-bond capacity that the pyrimidine nitrogen pair provides, making CAS 874298-03-0 the architecturally essential building block for this application.

Type II Kinase Inhibitor Lead Optimization Requiring DFG-Out Pharmacophore Integrity

Programs targeting kinases in the DFG-out (inactive) conformation—including VEGFR-2, c-Kit, PDGFR, and B-Raf—require an intact urea linker with both NH donors to engage the allosteric back pocket Glu and Asp residues [2]. CAS 874298-03-0 provides both HBD (NH adjacent to pyrimidine and NH adjacent to phenyl), making it suitable as a core scaffold for type II inhibitor design. N-Alkyl-substituted urea analogs (e.g., CAS 874291-02-8), which sacrifice one HBD, are contraindicated for this application based on class-level SAR showing 2- to 10-fold reductions in kinase IC50 upon N-substitution [2]. The computed PSA of 85 Ų and LogP of 3.91 further support cellular permeability without efflux liability [3].

Multi-Step Parallel Synthesis Campaigns Requiring Bench-Stable Organoboron Intermediates

For medicinal chemistry groups executing 24- to 96-well plate parallel synthesis, the room-temperature storage stability of the pinacol boronate ester form (CAS 874298-03-0) provides a decisive logistical advantage over free boronic acid alternatives that require cold storage and fresh solution preparation [4]. The compound's normal-phase silica gel compatibility [4] enables straightforward intermediate purification without specialized reversed-phase equipment. Multi-supplier availability with 5–12 day lead times and 95–98% purity specifications ensures that the building block can be reordered reproducibly across months-long library production campaigns without batch-to-batch variability concerns.

PROTAC and Molecular Glue Degrader Intermediate with Orthogonal Boronate Handle for Bi-functional Molecule Assembly

The pinacol boronate ester in CAS 874298-03-0 provides an orthogonal synthetic handle distinct from the urea and pyrimidine functionalities, enabling sequential chemical transformations without protecting group manipulation. In PROTAC (Proteolysis Targeting Chimera) design, this building block can serve as a kinase-targeting warhead intermediate: the pyrimidin-2-yl urea binds the kinase of interest, while the boronate ester enables late-stage Suzuki coupling to attach a PEG linker or directly to an E3 ligase ligand. The para exit vector ensures that the linker projects away from the kinase binding site toward solvent, a critical geometric requirement for ternary complex formation [5]. The moderate Fsp³ of 0.35 helps avoid the excessive hydrophobicity and poor solubility that plague many all-aromatic PROTAC intermediates [3].

Quote Request

Request a Quote for 1-(Pyrimidin-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.